ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired compound through a series of steps involving dehydration and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as halides and amines are used under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate can be compared with other furan derivatives such as:
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Known for its inhibitory effects on insulin secretion.
Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Acts as a selective β-galactosidase inhibitor.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anticancer activity.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-4-15-12(14)11-7-10(16-9(11)3)6-5-8(2)13/h5-7H,4H2,1-3H3/b6-5+ |
InChI Key |
SIHZPNYBBDKFLJ-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1)/C=C/C(=O)C)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C=CC(=O)C)C |
Origin of Product |
United States |
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